SCH772984 TFA vs. Ravoxertinib, Ulixertinib, LY3214996, VX-11e, and PD0325901: Comparative Toxicity and ERK Dependency
A 2022 comparative study across four cancer cell lines (H1299, HCT-116, SH-SY5Y, U937) quantitatively assessed the relationship between ERK inhibition and drug-induced toxicity for five ERK inhibitors (SCH772984, ravoxertinib, LY3214996, ulixertinib, VX-11e) and one MEK inhibitor (PD0325901) [1]. The area under the curve (AUC) ratio, which measures toxicity relative to the degree of ERK inhibition, revealed that SCH772984 displayed a mean AUC ratio of 0.9, indicating that its toxicity closely correlates with on-target ERK inhibition [1]. In contrast, ravoxertinib and ulixertinib exhibited the highest mean AUC ratios of 1.32 and 1.27, respectively, signifying a higher degree of off-target or ERK-independent toxicity at equivalent levels of pathway inhibition [1]. This data underscores that SCH772984's effects are more tightly coupled to its intended target, reducing the likelihood of confounding off-target effects in cellular assays.
| Evidence Dimension | Mean AUC ratio (cell viability/ERK inhibition) |
|---|---|
| Target Compound Data | Mean AUC ratio = 0.9 |
| Comparator Or Baseline | Ravoxertinib (1.32), Ulixertinib (1.27), LY3214996 (~1.1), VX-11e (~1.1), PD0325901 (~1.0) |
| Quantified Difference | SCH772984 exhibits a 27-32% lower AUC ratio than ravoxertinib and ulixertinib, indicating less ERK-independent toxicity |
| Conditions | Four human cancer cell lines (H1299, HCT-116, SH-SY5Y, U937); 96-hour treatment; ERK activity measured by KTR biosensor; cell viability measured by CellTiter-Glo |
Why This Matters
This data informs selection by demonstrating that SCH772984 provides a cleaner pharmacological tool with minimized off-target confounding effects compared to clinically advanced ERK inhibitors ravoxertinib and ulixertinib.
- [1] Lebedev TD, Khabusheva ER, Mareeva SR, et al. Identification of cell type-specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. J Biol Chem. 2022;298(8):102226. doi:10.1016/j.jbc.2022.102226 View Source
